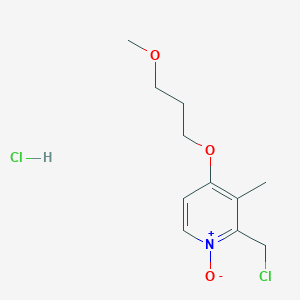

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide hydrochloride

Description

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide hydrochloride (CAS: 153259-31-5) is a key intermediate in the synthesis of Rabeprazole, a proton pump inhibitor (PPI) used to treat gastrointestinal disorders such as gastroesophageal reflux disease (GERD) . Its molecular formula is C₁₁H₁₆ClNO₂·HCl (molecular weight: 266.16), featuring a pyridine ring substituted with a chloromethyl group, a 3-methoxypropoxy chain, and a methyl group, further oxidized at the 1-position (N-oxide) and stabilized as a hydrochloride salt .

This compound is synthesized via multi-step reactions involving intermediates like 2,3-lutidine and 3-methoxy-1-propanol, with critical steps including chlorination (using thionyl chloride) and oxidation (using hydrogen peroxide) . Its hydrochloride form enhances stability and solubility, facilitating its use in pharmaceutical manufacturing.

Properties

IUPAC Name |

2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO3.ClH/c1-9-10(8-12)13(14)5-4-11(9)16-7-3-6-15-2;/h4-5H,3,6-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZGVNXBZLAFPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1CCl)[O-])OCCCOC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkoxylation of 2,3-Dimethyl-4-chloropyridine N-oxide

The alkoxylation step employs 3-methoxypropanol and a strong base (KOH or NaOH) at 85–100°C for 5.5–6.5 hours. Phase-transfer catalysts like tetrabutylammonium bromide enhance reactivity, achieving near-quantitative conversion. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Molar ratio (3-methoxypropanol : pyridine) | 1.3–1.5 : 1 | Ratios >1.5 increase side products |

| Base concentration | 3–5 eq. relative to pyridine | Lower bases lead to incomplete alkoxylation |

| Temperature | 90–95°C | Higher temps accelerate decomposition |

Post-reaction workup involves halogenated solvent extraction (dichloromethane or toluene) and drying over anhydrous Na2SO4, yielding 2,3-dimethyl-4-(methoxypropoxy)pyridine N-oxide.

Chloromethylation and Hydrolysis

Chloromethylation is achieved using acetyl halides (e.g., chloroacetyl chloride) in the presence of trifluoromethanesulfonic acid as a catalyst. The reaction proceeds at 15–35°C for 4–6 hours, followed by alkaline hydrolysis (pH 13–14) at 60–65°C to generate the chloromethyl intermediate.

Acetylation Conditions

Example protocol from Patent CN106083705A:

-

Combine 110 g 2,3-dimethyl-4-(methoxypropoxy)pyridine N-oxide with 12 g trifluoromethanesulfonic acid.

-

Slowly add 64 g chloroacetyl chloride at 25°C.

-

Stir for 5 hours, then hydrolyze with 185 mL H2O and NaOH (pH 13–14).

-

Extract with toluene, concentrate, and crystallize using HCl/ethyl acetate.

Yield : 84 g (76% from pyridine N-oxide), purity >98%.

Salt Formation and Crystallization

The final hydrochloride salt is precipitated by adjusting the pH to 3–4 using saturated HCl in ethyl acetate. Crystallization at ≤5°C for 2 hours yields off-white solids with minimal impurities. Alternative solvents (acetone, dichloromethane) marginally affect purity but impact crystal morphology:

| Solvent | Purity (%) | Crystal Size (µm) |

|---|---|---|

| Ethyl acetate | 98.5 | 50–100 |

| Acetone | 98.2 | 20–50 |

| Dichloromethane | 97.8 | 100–200 |

Alternative Routes and Modifications

One-Pot Thioetherification

Ambeed’s protocol bypasses isolation of the hydrochloride salt by directly reacting 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine with 2-mercaptobenzimidazole in ethanol/NaOH at 50°C:

Advantages : Eliminates salt purification steps, reduces solvent use.

Industrial Scalability and Challenges

Key challenges include:

-

Moisture Sensitivity : The chloromethyl intermediate degrades in humid conditions, necessitating anhydrous workups.

-

Byproduct Formation : Over-alkoxylation or diacetylation occurs at elevated temperatures (>40°C).

-

Crystallization Control : Rapid cooling generates fine crystals requiring additional milling .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide hydrochloride can undergo various chemical reactions, including:

Substitution reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can be further oxidized or reduced under specific conditions.

Hydrolysis: The ether and ester bonds can be hydrolyzed in the presence of acids or bases.

Common Reagents and Conditions

Substitution reactions: Reagents like sodium azide, potassium thiocyanate, or primary amines.

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide hydrochloride involves its interaction with specific molecular targets. The compound may act by:

Binding to enzymes or receptors: Modulating their activity.

Interacting with DNA or RNA: Affecting gene expression or replication.

Disrupting cellular processes: Leading to cell death or altered cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide hydrochloride and related compounds are critical to their pharmacological and chemical properties. Below is a detailed comparison:

Functional Group Impact on Reactivity and Bioactivity

Pharmacological Relevance

- The chloromethyl group in the target compound is pivotal for forming covalent disulfide bonds with cysteine residues in the H⁺/K⁺ ATPase enzyme, a mechanism shared by Rabeprazole .

- Sulfinyl derivatives exhibit prolonged inhibition due to their irreversible binding, whereas the hydrochloride intermediate serves as a transient precursor .

Biological Activity

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide hydrochloride, also known by its CAS number 1173289-20-7, is a compound that has garnered attention due to its potential biological activities, particularly in the pharmaceutical field. This article reviews its synthesis, biological properties, and relevant case studies that highlight its applications.

The molecular formula of this compound is with a molecular weight of 266.16 g/mol. The compound features a pyridine ring substituted with chloromethyl and methoxypropoxy groups, which influence its biological interactions.

Table 1: Basic Chemical Data

| Property | Value |

|---|---|

| Molecular Formula | C11H17Cl2NO2 |

| Molecular Weight | 266.16 g/mol |

| CAS Number | 1173289-20-7 |

| IUPAC Name | 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine; hydrochloride |

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dimethyl-4-chloropyridine N-oxide with 3-methoxypropanol under basic conditions. The process includes acetylation and hydrolysis to yield the hydrochloride salt form, which is noted for its stability and high purity (greater than 95%) .

Biological Activity

Research indicates that compounds similar to 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine have been investigated for their pharmacological properties. Specifically, they may exhibit:

- Antimicrobial Activity : Some studies suggest that pyridine derivatives can inhibit bacterial growth and may serve as potential antimicrobial agents.

- Anticancer Properties : Preliminary investigations have indicated that similar compounds might possess cytotoxic effects against various cancer cell lines.

- Inhibition of Enzymatic Activity : There is ongoing research into the ability of these compounds to inhibit specific enzymes involved in disease pathways.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyridine derivatives, including those structurally related to our compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections .

- Cytotoxicity Assays : Research conducted on similar pyridine derivatives demonstrated varying levels of cytotoxicity against human cancer cell lines. The mechanism of action was hypothesized to involve apoptosis induction through mitochondrial pathways .

- Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities of these compounds highlighted their potential role in modulating biochemical pathways relevant to cancer and other diseases. The findings suggest that these compounds could be developed into lead candidates for drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.